molecular formula C9H7ClN2O2 B13008276 Methyl 2-(chloromethyl)-6-cyanonicotinate

Methyl 2-(chloromethyl)-6-cyanonicotinate

Cat. No.: B13008276
M. Wt: 210.62 g/mol
InChI Key: UMHHKHNSIIVOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-(chloromethyl)-6-cyanonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group and a cyano group attached to a nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(chloromethyl)-6-cyanonicotinate typically involves the chloromethylation of a nicotinate derivative. One common method includes the reaction of a nicotinate ester with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is carried out under mild conditions, often in a solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production of Methyl2-(chloromethyl)-6-cyanonicotinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(chloromethyl)-6-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

Methyl2-(chloromethyl)-6-cyanonicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl2-(chloromethyl)-6-cyanonicotinate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-(bromomethyl)-6-cyanonicotinate
  • Methyl2-(iodomethyl)-6-cyanonicotinate
  • Methyl2-(hydroxymethyl)-6-cyanonicotinate

Uniqueness

Methyl2-(chloromethyl)-6-cyanonicotinate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative offers a balance of reactivity and stability, making it suitable for a wider range of applications. The presence of the cyano group further enhances its versatility in chemical transformations and biological interactions .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 2-(chloromethyl)-6-cyanopyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6(5-11)12-8(7)4-10/h2-3H,4H2,1H3

InChI Key

UMHHKHNSIIVOAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C#N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.